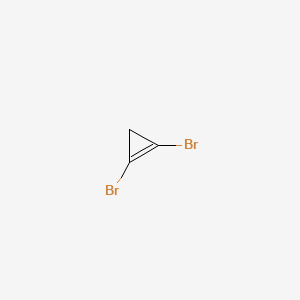![molecular formula C9H20OSSi B14328560 Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane CAS No. 98194-90-2](/img/structure/B14328560.png)
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is a specialized organosilicon compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by the presence of a trimethylsilyl group attached to a sulfanyl-substituted oxane ring, making it a versatile reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable oxane derivative in the presence of a base. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and in the modification of biomolecules for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during multi-step synthesis. The sulfanyl group can participate in redox reactions and act as a nucleophile in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler analog with only a trimethylsilyl group.
Bis(trimethylsilyl)sulfide: Contains two trimethylsilyl groups attached to a sulfur atom.
Tetramethylsilane: A related compound with four methyl groups attached to silicon.
Uniqueness
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is unique due to the presence of both the oxane ring and the sulfanyl group, which confer distinct reactivity and stability. This combination allows for a broader range of chemical transformations and applications compared to simpler silanes.
Properties
CAS No. |
98194-90-2 |
|---|---|
Molecular Formula |
C9H20OSSi |
Molecular Weight |
204.41 g/mol |
IUPAC Name |
trimethyl(oxan-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H20OSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h9H,4-8H2,1-3H3 |
InChI Key |
CBGNMERHCKSEBS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CSC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


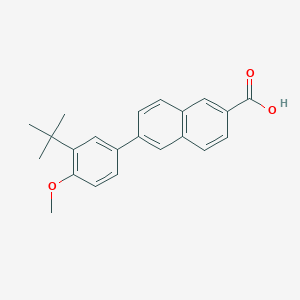
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
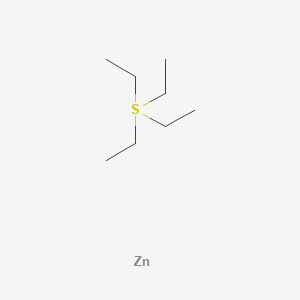
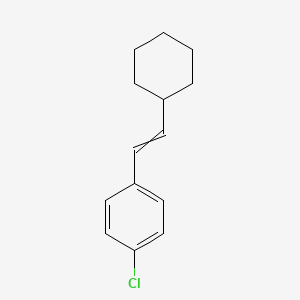
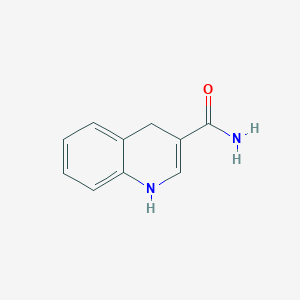
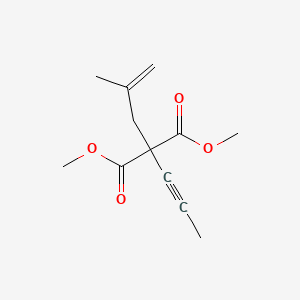
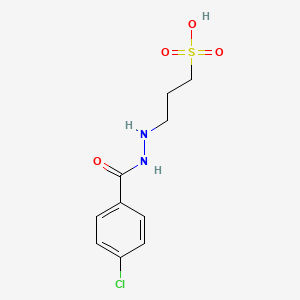
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
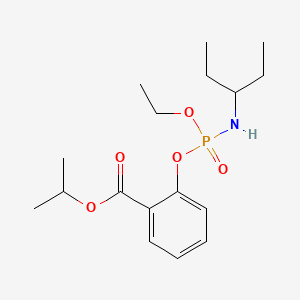
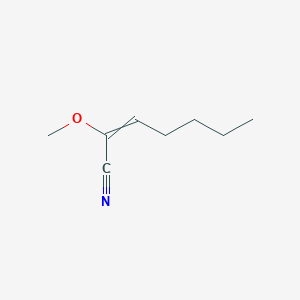
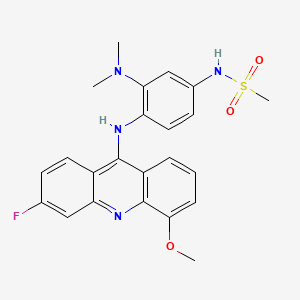
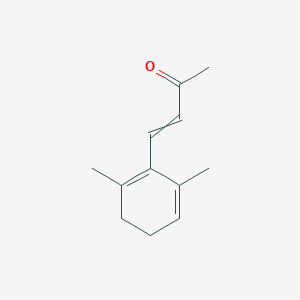
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
